molecular formula C20H16NO8P B13743655 Fluorescein-diphosphat monoammonium salt

Fluorescein-diphosphat monoammonium salt

Cat. No.: B13743655
M. Wt: 429.3 g/mol
InChI Key: QKVQYTIROGRBFN-UHFFFAOYSA-N
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Description

Fluorescein-diphosphat monoammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields fluorescein, a highly fluorescent molecule. This property makes it particularly useful in various fluorescence-based detection methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-diphosphat monoammonium salt is synthesized through a multi-step process involving the phosphorylation of fluorescein. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosphorylation reactions followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, often employing techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-diphosphat monoammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of its phosphate groups by alkaline phosphatase results in the formation of fluorescein monophosphate and subsequently fluorescein .

Common Reagents and Conditions

The hydrolysis reactions are typically carried out in alkaline conditions, with the presence of alkaline phosphatase being crucial for the reaction. The optimal pH for these reactions is around 8-10 .

Major Products Formed

The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein. Fluorescein is highly fluorescent and is the primary product of interest in many biochemical assays .

Scientific Research Applications

Fluorescein-diphosphat monoammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of phosphatases.

    Biology: Employed in cell viability assays and to monitor enzymatic activities within cells.

    Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or to measure enzyme activity in clinical samples.

    Industry: Applied in high-throughput screening assays for drug discovery and development

Mechanism of Action

The mechanism of action of fluorescein-diphosphat monoammonium salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence can be measured and quantified, providing insights into the enzymatic activity and the presence of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein-diphosphat monoammonium salt is unique due to its high fluorescence quantum yield and its ability to produce a strong fluorescent signal upon enzymatic hydrolysis. This makes it particularly valuable in assays requiring high sensitivity and specificity .

Properties

Molecular Formula

C20H16NO8P

Molecular Weight

429.3 g/mol

IUPAC Name

azanium;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hydrogen phosphate

InChI

InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3

InChI Key

QKVQYTIROGRBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+]

Origin of Product

United States

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